N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

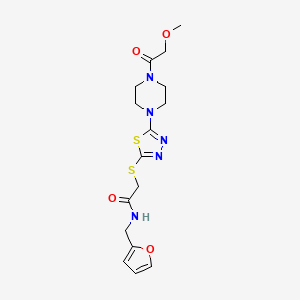

This compound features a 1,3,4-thiadiazole core with a thioether linkage to an acetamide group. The acetamide nitrogen is substituted with a furan-2-ylmethyl moiety, while the thiadiazole ring is further functionalized at the 5-position with a 4-(2-methoxyacetyl)piperazine group. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with known bioactive thiadiazole derivatives targeting enzymes, receptors, or microbial pathways .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4S2/c1-24-10-14(23)20-4-6-21(7-5-20)15-18-19-16(27-15)26-11-13(22)17-9-12-3-2-8-25-12/h2-3,8H,4-7,9-11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHZFAAVFBIFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds, including the one , exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/ml against standard reference drugs like ketoconazole and chloramphenicol, which have MICs of 25–50 µg/ml .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound Name | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| Compound A | 100 | E. faecalis |

| Compound B | 200 | S. aureus |

| Compound C | 300 | P. aeruginosa |

| Ketoconazole | 25 | E. faecalis |

| Chloramphenicol | 50 | S. aureus |

1.2 Antiviral Activity

Recent studies have also explored the antiviral potential of furan-based compounds against SARS-CoV-2. A derivative similar to N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide was identified as a novel inhibitor of the main protease (Mpro) of SARS-CoV-2 through in-house library screening, demonstrating promising results in inhibiting viral replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the thiadiazole ring and piperazine moiety can significantly affect biological activity.

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity Change | Observations |

|---|---|---|

| Methoxy group | Increased activity | Enhances solubility and bioavailability |

| Chlorine substitution | Decreased activity | May introduce steric hindrance |

| Acetamide linkage | Essential for activity | Critical for binding to target enzymes |

Case Studies

3.1 Case Study on Antimicrobial Activity

A study conducted by Yurttaş et al. (2015) evaluated various thiadiazole derivatives against microbial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain modifications to the piperazine ring enhanced antibacterial activity, suggesting a pathway for further development of more potent antimicrobial agents .

3.2 Case Study on Antiviral Potential

In a recent investigation published in PMC, researchers screened a library of compounds for inhibition against SARS-CoV-2 Mpro. The study highlighted that derivatives with furan and thiadiazole functionalities exhibited significant inhibitory effects, positioning them as candidates for further antiviral drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key properties:

Structural and Functional Insights

Piperazine Modifications: The target compound’s 2-methoxyacetyl-piperazine substituent introduces a polar, hydrogen-bond-capable group distinct from analogs with aromatic (e.g., furan-carbonyl in 4h ) or fluorophenyl () substituents.

Thiadiazole Functionalization :

- Thioether-linked substituents (e.g., benzylthio in , 3-methoxybenzylthio in ) are common in cytotoxic agents, likely due to sulfur’s role in redox interactions or metal chelation. The target compound’s thioether linkage aligns with this trend.

- Ethyl or chlorophenyl substituents () may influence steric bulk and electron distribution, affecting binding to hydrophobic pockets .

Furan-2-ylmethyl Group :

- Unique to the target compound, this moiety introduces a planar, electron-rich heterocycle that could engage in π-π interactions or serve as a bioisostere for other aromatic groups (e.g., benzothiazole in ).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(furan-2-ylmethyl)-2-((5-(4-(2-methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2 : Introduction of the 2-methoxyacetyl-piperazine moiety via nucleophilic substitution or amide coupling.

- Step 3 : Thioacetamide linkage formation using mercaptoacetic acid derivatives.

- Optimization : Reaction parameters (e.g., temperature: 60–80°C; solvent: DMF or THF) and catalysts (e.g., HOBt/EDCI for amide bonds) are critical. Purity is enhanced via HPLC or recrystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm proton environments and carbon frameworks.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides bond angles, lengths, and spatial arrangement (e.g., thiadiazole ring planarity) .

Q. What are the solubility and stability profiles under physiological conditions?

- Methodological Answer :

- Solubility : Tested in PBS (pH 7.4), DMSO, and ethanol via UV-Vis spectroscopy or gravimetric analysis. LogP values (calculated or experimental) guide solvent selection for biological assays.

- Stability : Incubate at 37°C in serum-containing media, followed by HPLC monitoring of degradation products over 24–72 hours .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, enzyme sources) and compound purity (≥95% by HPLC).

- Dose-Response Curves : Perform EC/IC comparisons across multiple replicates.

- Target Engagement Studies : Use techniques like Surface Plasmon Resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases, GPCRs) .

Q. What computational strategies predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., piperazine moiety interacting with ATP-binding pockets).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability and binding free energy (MM-PBSA/GBSA).

- Pharmacophore Mapping : Identify critical functional groups (e.g., thioacetamide’s sulfur for hydrogen bonding) .

Q. How does the 2-methoxyacetyl-piperazine substituent influence pharmacokinetics?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Permeability : Perform Caco-2 monolayer assays to evaluate intestinal absorption potential .

Q. What strategies mitigate synthetic byproducts during thiadiazole-thioacetamide coupling?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect disulfide or over-alkylated derivatives.

- Reaction Optimization : Adjust stoichiometry (e.g., 1.2:1 ratio of thiol to thiadiazole), employ inert atmospheres (N), or use radical scavengers (e.g., BHT).

- Purification : Gradient elution via flash chromatography (silica gel, hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.